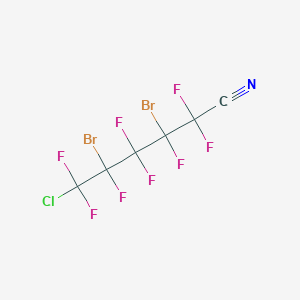
3,5-Dibromo-6-chlorooctafluorohexanonitrile
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Isostructural and Polymorphic Properties : Research by Britton (2006) examined the isostructural and polymorphic properties of compounds including 3,5-dihalo-4-hydroxybenzonitriles, highlighting the formation of chain-like arrangements and planar sheets in these compounds. The study provides insights into the structural behavior of halogenated benzonitriles under different conditions, which can be relevant to understanding the properties of 3,5-Dibromo-6-chlorooctafluorohexanonitrile (Britton, 2006).
Reactivity and Synthesis Applications : A study by Frank et al. (2021) focused on the synthesis and reactivity of BODIPY compounds, starting from 3,5-dihalo congeners. This research indicates the potential of using 3,5-dihalo compounds in synthetic chemistry for creating complex molecular architectures, which may include applications for 3,5-Dibromo-6-chlorooctafluorohexanonitrile (Frank et al., 2021).
Chemical Reaction Studies : The work of Shafiullah et al. (1980) and Shafiullah et al. (1979) on the bromination of cholest-5-en-7-ones provides an understanding of the reactivity and potential applications of dibromo compounds in organic reactions, which could extend to 3,5-Dibromo-6-chlorooctafluorohexanonitrile. These studies help elucidate the reaction pathways and products formed during bromination (Shafiullah et al., 1980), (Shafiullah et al., 1979).
Crystal Structure Analysis : Research by AlDamen and Haddad (2011) on the crystal structure of dibromo pyridinium compounds, including 3,5-dibromo variants, contributes to the understanding of nonclassical noncovalent interactions. This research could be relevant for analyzing the structural properties of 3,5-Dibromo-6-chlorooctafluorohexanonitrile (AlDamen & Haddad, 2011).
Pharmaceutical Applications : The synthesis of complex molecules like spirooxindoles, as researched by Ryzhkova et al. (2021), utilizing dibromo compounds, could have implications for the development of pharmaceuticals. This suggests potential pharmaceutical research applications for 3,5-Dibromo-6-chlorooctafluorohexanonitrile (Ryzhkova et al., 2021).
Eigenschaften
IUPAC Name |
3,5-dibromo-6-chloro-2,2,3,4,4,5,6,6-octafluorohexanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2ClF8N/c7-3(12,2(10,11)1-18)5(14,15)4(8,13)6(9,16)17 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEALPJJULCBRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(C(C(F)(F)Cl)(F)Br)(F)F)(F)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2ClF8N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-6-chlorooctafluorohexanonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040710.png)
![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole](/img/structure/B3040712.png)
![1-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040713.png)

![2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040715.png)


![[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate](/img/structure/B3040722.png)
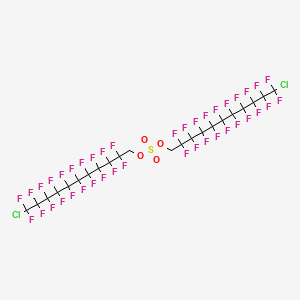
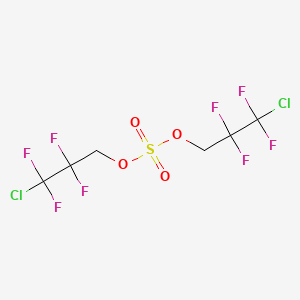
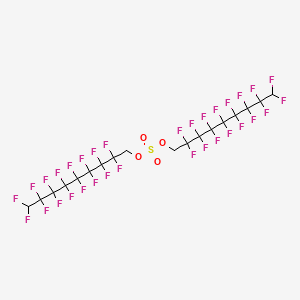
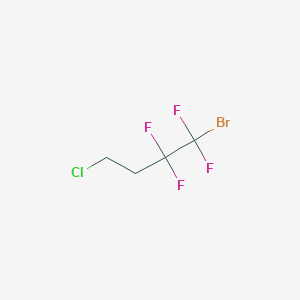
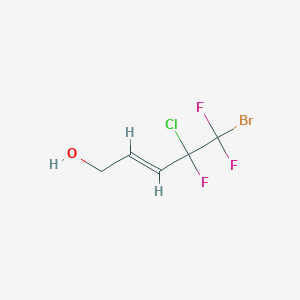
![4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B3040733.png)